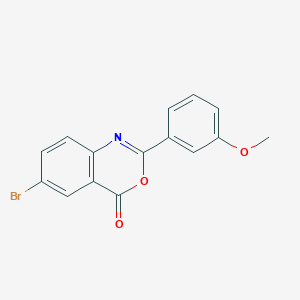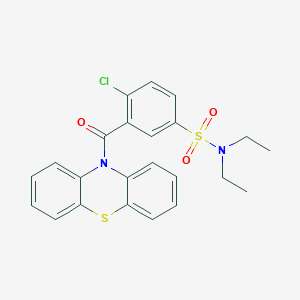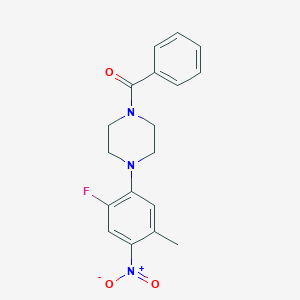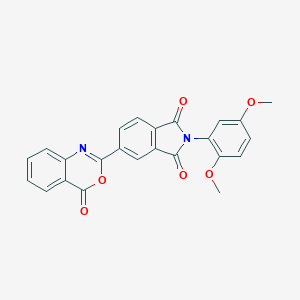![molecular formula C27H22N4OS2 B388700 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B388700.png)
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzothiophene core, a pyrimidine ring, and a cyano group, making it a versatile molecule for chemical modifications and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-phenylethanone and thiourea under basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving benzaldehyde derivatives and guanidine.
Coupling Reactions: The final step involves coupling the benzothiophene core with the pyrimidine ring through a sulfanyl linkage, typically using thiol reagents and appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfanyl linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The aromatic rings in the benzothiophene and pyrimidine moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may serve as a probe or ligand for studying biological pathways and interactions. Its ability to interact with proteins and enzymes can be leveraged in biochemical assays.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
作用機序
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyano group and the sulfanyl linkage could play crucial roles in binding to molecular targets, influencing pathways such as signal transduction or metabolic processes.
類似化合物との比較
Similar Compounds
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-acetamide: Lacks the pyrimidine ring, potentially altering its biological activity.
2-[(4,6-diphenyl-2-pyrimidinyl)sulfanyl]acetamide: Lacks the benzothiophene core, which may affect its chemical reactivity and applications.
Uniqueness
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamide is unique due to its combination of a benzothiophene core, a pyrimidine ring, and a cyano group. This combination provides a versatile platform for chemical modifications and potential interactions with biological targets, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C27H22N4OS2 |
|---|---|
分子量 |
482.6g/mol |
IUPAC名 |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4,6-diphenylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C27H22N4OS2/c28-16-21-20-13-7-8-14-24(20)34-26(21)31-25(32)17-33-27-29-22(18-9-3-1-4-10-18)15-23(30-27)19-11-5-2-6-12-19/h1-6,9-12,15H,7-8,13-14,17H2,(H,31,32) |
InChIキー |
DJZBLGXOCROOSG-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NC(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C#N |
正規SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NC(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-2-bromo-6-ethoxyphenol](/img/structure/B388617.png)


![5-Bromo-2-[(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B388624.png)
![4,4'-Bis{[(3-fluorophenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B388625.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B388626.png)
![1,8-Dibromo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B388627.png)
![4-FLUORO-N-(4-{9-[4-(4-FLUOROBENZAMIDO)PHENYL]-10-OXO-9,10-DIHYDROANTHRACEN-9-YL}PHENYL)BENZAMIDE](/img/structure/B388628.png)
![Propyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B388629.png)



![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-[(4-methylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B388636.png)
![3-{[(3-BROMOPHENYL)AMINO]METHYL}-5-(4-TERT-BUTYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE](/img/structure/B388640.png)
